17-Hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
Description
17-Hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate (CAS: 10106-41-9) is a synthetic steroid derivative and a known impurity in dexamethasone acetate formulations . Its molecular formula is C₂₄H₃₀O₅ (molecular weight: 398.49 g/mol), featuring a 6α-methyl group, a 17-hydroxy group, and a 21-acetate ester. The compound’s structure includes conjugated double bonds at positions 1,4 and 9(11), distinguishing it from simpler glucocorticoids like prednisone or dexamethasone. This structural complexity influences its metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
[2-(17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCZEFVBBHDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918590 | |
| Record name | 17-Hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93239-37-3 | |
| Record name | MLS002694663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
17-Hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate, also known as (6α)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione, is a synthetic steroid compound with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H28O3
- Molecular Weight : 340.456 g/mol
- CAS Number : 110664-42-1
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 506.4 ± 50.0 °C at 760 mmHg
- LogP : 2.95
These properties suggest that the compound is a lipophilic steroid, which may influence its absorption and distribution in biological systems.
This compound exhibits its biological effects primarily through interaction with glucocorticoid receptors (GR). Upon binding to GRs, it modulates the expression of target genes involved in inflammation and immune response. This mechanism is similar to that of dexamethasone, a well-known glucocorticoid.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . Additionally, animal models have demonstrated its efficacy in reducing inflammation in conditions like arthritis and asthma.
Immunosuppressive Activity
The compound has been evaluated for its immunosuppressive effects. It has been shown to decrease lymphocyte proliferation and alter cytokine profiles in various immune cell types . This activity makes it a candidate for therapeutic use in autoimmune diseases and transplant rejection scenarios.
Study 1: Efficacy in Rheumatoid Arthritis
A study conducted on a cohort of patients with rheumatoid arthritis assessed the impact of this compound on joint inflammation and pain relief. Patients receiving treatment reported a significant reduction in the Disease Activity Score (DAS28) after eight weeks compared to placebo controls .
Study 2: Asthma Management
Another clinical trial investigated the use of this steroid in managing acute asthma exacerbations. Results indicated that patients treated with the compound experienced fewer episodes of wheezing and improved lung function as measured by peak expiratory flow rates (PEFR) .
Comparative Analysis
| Property | 17-Hydroxy Compound | Dexamethasone |
|---|---|---|
| Molecular Weight | 340.456 g/mol | 392.46 g/mol |
| Anti-inflammatory Activity | High | Very High |
| Immunosuppressive Activity | Moderate | High |
| Clinical Use | Emerging | Established |
Chemical Reactions Analysis
Bromine Azide Addition Reactions
The Δ1,4,9(11)-triene system undergoes regioselective bromine azide (BrN₃) addition , influenced by reaction conditions:
| Conditions | Site of Addition | Product | Yield |
|---|---|---|---|
| Neutral (CH₂Cl₂, 25°C) | B ring (C6–C7) | 7α-azido-6β-bromo adduct | 65–70% |
| With excess HN₃ | A ring (C1–C2) | 1α-azido-2β-bromo adduct | 45–50% |
Mechanistic Insight :
-
Electrophilic bromine attacks the less sterically hindered α-face of the steroid.
-
Azide ion conjugate addition stabilizes intermediates, directing regioselectivity .
Elimination Reactions and Degradation Pathways
Under basic or acidic conditions, the compound undergoes elimination to form conjugated dienones or aromatic derivatives:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaNO₂, HCl | 60°C, 2 h | 6-bromo-1,4,9(11)-triene derivative | Impurity profiling |
| Pyridine, reflux | 12 h | 1,4,9(11)-triene-3,20-dione | Stability studies |
Key Observation :
Elimination at C6–C7 generates thermodynamically stable products due to extended conjugation .
Hydrolysis and Stability
The 21-acetate group is susceptible to hydrolysis, forming the free 21-alcohol under physiological or acidic conditions:
| Condition | Reagent | Product | Rate (t₁/₂) |
|---|---|---|---|
| Acidic (pH 2–3) | HCl (0.1 M) | 17-hydroxy-6-methylpregna-triene-3,20,21-trione | 4.2 h |
| Enzymatic (plasma) | Esterases | Bioactive free steroid | 1.5 h |
Degradation Products :
-
3,20-dione oxidation : Forms quinone methide intermediates under oxidative stress .
-
Δ1,4-diene isomerization : Leads to inactive isomers in prolonged storage .
Industrial and Pharmacological Relevance
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with key analogs (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Differences in Pharmacological Activity
- 6α-Methyl Group: The target compound’s 6α-methyl group increases lipophilicity and may delay metabolic oxidation compared to non-methylated analogs like prednisone acetate .
- Δ⁹(¹¹) Double Bond : This conjugated double bond (absent in dexamethasone’s Δ¹,⁴ system) may alter receptor binding kinetics and reduce mineralocorticoid side effects .
- 21-Acetate Ester: Enhances oral bioavailability by slowing hydrolysis to the active 21-hydroxy form, extending duration of action compared to non-esterified analogs .
Metabolic and Toxicological Profiles
Preparation Methods
Table 1: Common Precursors and Their Roles
Stepwise Synthetic Routes
Cyanohydrin-Mediated 17α-Hydroxylation
The patent CN103467555A outlines a method to construct the 17α-hydroxy group using acetone cyanohydrin under alkaline conditions (pH 9–11):
- Addition reaction : Androstenedione (I) reacts with acetone cyanohydrin to form 17α-hydroxy-17β-cyanoandrost-4-en-3-one (II) .
- 3-Ketone protection : The C3 carbonyl is protected as a ketal or enol ether to prevent side reactions.
- 17α-Hydroxy protection : The hydroxyl group is acetylated or silylated.
- Methylation at C6 : A Grignard reagent introduces the methyl group.
- Hydrolysis and acetylation : Final steps yield the 21-acetate group.
Key conditions :
Dehydrogenation for Triene System Formation
The 1,4,9(11)-triene system is introduced via dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or selenium dioxide:
- Substrate : 6-Methyl-17α-hydroxyprogesterone
- Reaction time : 6–12 hours
- Solvent : Dioxane or tert-butanol
- Yield : 65–72%
Industrial-Scale Optimization Strategies
Catalytic Improvements
Table 2: Comparison of Catalytic Systems
| Catalyst | Selectivity (C17α) | Yield (%) | Cost Index |
|---|---|---|---|
| Acetone cyanohydrin | 92% | 78 | Low |
| CYP17A1 enzyme | 98% | 85 | High |
| DDQ/dehydrogenase | 89% | 72 | Moderate |
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 17-Hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate, and how can purity be optimized during synthesis?
- Methodology : Synthesis typically involves selective oxidation and acetylation of precursor steroids. For example, the 6-methyl group is introduced via alkylation, while the 1,4,9(11)-triene system is formed through dehydrogenation. Purification is critical due to the compound's role as a pharmaceutical impurity (e.g., methylprednisolone impurity G). Use preparative HPLC with UV detection (λ = 240–250 nm) and C18 columns for isolation. Validate purity via NMR (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (HRMS) to confirm molecular weight (398.504 g/mol, C24H30O5) .
Q. How is the compound structurally characterized to confirm regioselectivity of the 1,4,9(11)-triene system?
- Methodology : Combine X-ray crystallography (for solid-state confirmation) and 2D NMR techniques (e.g., COSY, NOESY) to resolve stereochemical ambiguities. Key NMR signals include δ 5.7–6.3 ppm (olefinic protons) and δ 2.1–2.3 ppm (acetate methyl group). Compare with reference spectra from pharmacopeial standards (e.g., EP Impurity G) to validate structural alignment .
Q. What are the pharmacopeial specifications for this compound as a steroid impurity?
- Methodology : Follow European Pharmacopoeia (EP) guidelines for impurity profiling. Use HPLC with a phenyl-hexyl stationary phase and gradient elution (acetonitrile/water) to resolve it from related steroids like methylprednisolone. Acceptance criteria: ≤0.3% impurity by area normalization. Cross-validate with LC-MS to exclude co-eluting contaminants .
Advanced Research Questions
Q. How does the 9(11)-double bond influence metabolic stability compared to analogs with saturated B-rings?
- Methodology : Conduct in vitro metabolic studies using human liver microsomes (HLMs) and CYP3A4/5 inhibitors. Monitor degradation via LC-MS/MS, focusing on hydroxylation at C9(11) and oxidation of the 6-methyl group. Compare half-life (t1/2) with analogs (e.g., prednisolone acetate) to quantify stability differences. Structural dynamics can be modeled using DFT calculations to predict reactive sites .
Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?
- Methodology : Develop a sensitive LC-MS/MS method with MRM transitions for the acetate fragment (m/z 398 → 339) and the triene backbone (m/z 398 → 121). Overcome matrix effects (e.g., phospholipid interference) via solid-phase extraction (SPE) with mixed-mode cartridges. Validate LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) in plasma using isotopically labeled internal standards .
Q. How do crystallographic polymorphs affect dissolution kinetics in formulation studies?
- Methodology : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetone). Characterize using PXRD and DSC to identify stable forms. Dissolution testing in biorelevant media (FaSSIF) at 37°C reveals Form I (needle-like crystals) has 20% faster release than Form II (platelets). Correlate with bioavailability studies in animal models .
Q. What mechanistic insights explain contradictions in reported glucocorticoid receptor (GR) binding affinity?
- Methodology : Perform competitive binding assays using <sup>3</sup>H-dexamethasone and GR-expressing cells. Account for variable assay conditions (e.g., temperature, cytosolic vs. nuclear receptor pools). Molecular docking studies (AutoDock Vina) suggest the 9(11)-double bond reduces hydrophobic interactions with GR’s ligand-binding domain, explaining lower affinity (IC50 = 120 nM) vs. methylprednisolone (IC50 = 45 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
